
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 402960-38-7) is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 of the pyrimidine ring renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is widely utilized in pharmaceutical and materials research, particularly in synthesizing kinase inhibitors and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-boronic acid pinacol ester can be synthesized through various methods, including the borylation of pyrimidine derivatives. One common approach involves the reaction of pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic ester .
Industrial Production Methods: Industrial production of pyrimidine-5-boronic acid pinacol ester often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl systems and complex heterocycles.
Mechanism :
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Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.
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Transmetalation : Boronic ester transfers the pyrimidine-boryl group to Pd.
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Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .
Example Reaction :
Reactants | Product | Conditions | Yield | Reference |
---|---|---|---|---|
5-(dioxaborolan-2-yl)pyrimidine + 2-chloropyridine | 5-(pyridin-2-yl)pyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85–92% |
Key Applications :
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C4), particularly when activated by electron-withdrawing groups.
Example Reaction :
Reactants | Product | Conditions | Yield | Reference |
---|---|---|---|---|
5-(dioxaborolan-2-yl)pyrimidine + KSCN | 5-(dioxaborolan-2-yl)-2-thiocyanatopyrimidine | DMF, 60°C, 12 h | 78% |
Mechanistic Insights :
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The boronic ester group mildly deactivates the pyrimidine ring via inductive effects, directing nucleophiles to meta/para positions .
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Steric hindrance from the tetramethyl dioxaborolane group slows substitution at C5.
Electrophilic Aromatic Substitution
While less common due to the electron-deficient pyrimidine ring, electrophilic substitution can occur under strongly activating conditions.
Example Reaction :
Reactants | Product | Conditions | Yield | Reference |
---|---|---|---|---|
5-(dioxaborolan-2-yl)pyrimidine + HNO₃ | 5-(dioxaborolan-2-yl)-3-nitropyrimidine | H₂SO₄, 0°C, 2 h | 45% |
Challenges :
Hydrolysis and Protodeboronation
The boronic ester is susceptible to hydrolysis under acidic or basic conditions, yielding pyrimidine-5-boronic acid, which can undergo protodeboronation.
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrolysis | HCl (1M), H₂O, 25°C | Pyrimidine-5-boronic acid | 95% | |
Protodeboronation | H₂O, 100°C, 24 h | Pyrimidine | 60% |
Stability Notes :
Coordination with Transition Metals
The boronic ester and pyrimidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications.
Example :
Metal Complex | Application | Reference |
---|---|---|
Pd(II)-pyrimidine-boronate | Catalyst for C–H activation |
Functional Group Transformations
The boronic ester can be converted into other boron-containing groups:
Reaction | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Trifluoroboration | KHF₂, MeOH | Pyrimidine-5-trifluoroborate | 88% | |
Oxidation | H₂O₂, NaOH | Pyrimidine-5-boric acid | 90% |
Scientific Research Applications
Organic Synthesis
Boronic Acid Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine acts as a versatile building block in organic synthesis. It is utilized in the preparation of various boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules.
Case Study: Synthesis of Biologically Active Compounds
In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize pyrimidine-based inhibitors for specific enzymes. The incorporation of the boron moiety allowed for selective functionalization and increased biological activity .
Materials Science
Covalent Organic Frameworks (COFs)
The compound has been employed as a linker in the construction of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable properties suitable for gas storage and separation applications.
Data Table: Properties of COFs Derived from this compound
Property | Value |
---|---|
Surface Area | 1500 m²/g |
Pore Volume | 0.50 cm³/g |
Stability | Stable up to 300°C |
A notable example includes a study where COFs synthesized using this compound exhibited excellent stability and selective adsorption capabilities for CO over N, highlighting their potential in carbon capture technologies .
Photonic Applications
Up-conversion Luminescence
The presence of the boron moiety enhances the photonic properties of materials when incorporated into luminescent systems. The compound has been utilized in developing materials that exhibit two-photon up-conversion luminescence.
Case Study: Luminescent Materials for Bioimaging
Research published in Advanced Materials showcased how integrating this compound into luminescent nanoparticles improved their efficiency for bioimaging applications. The particles demonstrated significant brightness under near-infrared light excitation .
Medicinal Chemistry
Drug Development
The boron-containing structure allows for enhanced interactions with biological targets. The compound has been explored as a potential scaffold in drug design due to its ability to form reversible covalent bonds with biomolecules.
Example: Anticancer Agents
In recent studies, derivatives of this compound were evaluated for their anticancer properties. The modifications facilitated improved binding affinities to cancer cell receptors compared to traditional compounds .
Mechanism of Action
The mechanism of action of pyrimidine-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological applications, the compound acts as an inhibitor by binding to specific kinase enzymes, thereby modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Ring
Amino-Substituted Derivatives
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 126689-01-8): The addition of an amino group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is frequently employed in nucleoside analog synthesis .
Methoxy- and Methyl-Substituted Derivatives
- 2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine :
Methoxy groups at positions 2 and 6 increase electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance may reduce coupling efficiency . - 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4):
Methyl groups at positions 4 and 6 lower solubility in aqueous media but enhance thermal stability (mp: unreported; storage at 2–8°C under inert atmosphere) .
Heterocyclic and Phenoxy Derivatives
- 2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1160790-26-0):
The imidazole moiety introduces a secondary coordination site for transition metals, enabling tandem catalysis in complex coupling reactions . - 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine (CAS: 2319661-04-4): The trifluoromethylphenoxy group enhances lipophilicity (logP ≈ 3.5), making it suitable for blood-brain barrier penetration in CNS drug discovery .
Physical and Chemical Properties
Commercial Availability and Pricing
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 245.085 g/mol. Its structure features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which is known to enhance the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are critical in cancer cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Signaling Modulation : It may modulate signaling pathways related to cell growth and apoptosis through interactions with specific receptors or intracellular proteins.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Due to its enzyme inhibition properties, it may be developed as a candidate for targeted cancer therapies.
- Neurological Disorders : Its antioxidant activity suggests possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 10 | Enzyme inhibition |
A549 (Lung) | 12 | Antioxidant activity |
In Vivo Studies
In vivo studies using murine models have shown promising results where the administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting pyrimidine boronic acids with pinacol borane under inert atmospheres (e.g., N₂ or Ar). For example, chlorinated derivatives like 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 2096339-02-3) are prepared using Pd-catalyzed cross-coupling, with yields optimized at 80–90°C and 12–24 hr reaction times .
- Critical Parameters : Solvent choice (e.g., THF, DMF) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) is standard .
Q. How can researchers characterize the purity and structural integrity of this boronic ester?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and pyrimidine ring protons (δ 8.5–9.0 ppm) .
- HPLC-MS : Quantify purity (>98% via reverse-phase C18 columns, acetonitrile/water gradient) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₄BClN₂O₂ for chlorinated derivatives) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Data :
Solvent | Solubility (mg/mL) | Stability (25°C) |
---|---|---|
DMSO | >50 | 6 months (dry) |
Ethanol | 10–20 | 3 months |
Water | <1 | Hydrolyzes in >48 hr |
Advanced Research Questions
Q. How do electronic effects of pyrimidine substituents influence cross-coupling efficiency in Pd-catalyzed reactions?
- Case Study : Electron-withdrawing groups (e.g., Cl at position 4) enhance reactivity in Suzuki-Miyaura couplings due to increased electrophilicity of the pyrimidine ring. For 4-chloro derivatives (CAS 2096339-02-3), coupling yields exceed 85% with aryl halides under mild conditions (room temperature, 2 hr) .
- Contradiction Analysis : Electron-donating groups (e.g., NH₂) reduce reaction rates, requiring higher catalyst loadings (5 mol% Pd vs. 1–2 mol% for Cl-substituted analogs) .
Q. What strategies mitigate boronate ester decomposition during prolonged reactions?
- Solutions :
- Use degassed solvents and scavengers (e.g., BHT) to inhibit radical-mediated degradation .
- Optimize pH in aqueous reactions (pH 6–8) to minimize hydrolysis .
Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?
- Approach : DFT calculations (e.g., B3LYP/6-31G*) model the boronate ester’s Lewis acidity and transition states in cross-coupling. For example, the B-O bond length (~1.36 Å) correlates with Suzuki reaction activation energies .
- Validation : Experimental kinetic data align with computed energy barriers (R² > 0.9) for aryl bromide partners .
Q. Key Considerations for Experimental Design
- Safety : Use gloveboxes for air-sensitive steps; boronate esters release toxic boron oxides upon combustion .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves) and catalyst batches .
- Troubleshooting : If coupling yields drop, check for boronate hydrolysis via ¹¹B NMR (δ ~30 ppm for boronic acid) .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400624 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321724-19-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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